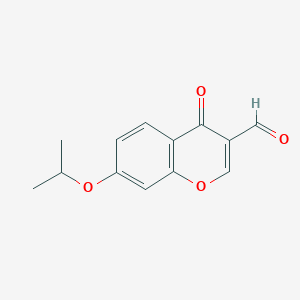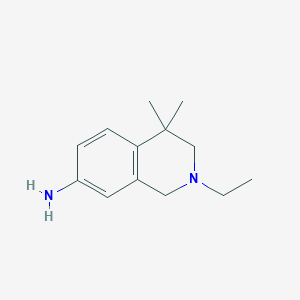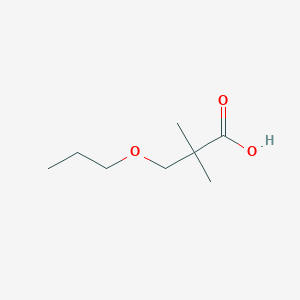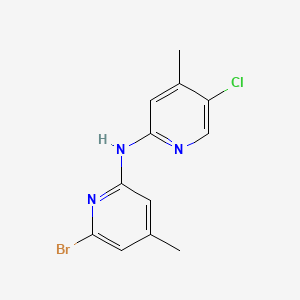![molecular formula C12H8ClF3N2 B13883267 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves the reaction of 4-chloroaniline with trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and consistency of the compound .
化学反应分析
Types of Reactions: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl derivatives, which can be further utilized in various applications .
科学研究应用
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its enhanced chemical stability and biological activity.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, for electronic applications.
作用机制
The mechanism of action of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-(trifluoromethyl)benzylamine
- 2-chloro-4-(trifluoromethyl)pyridine
Comparison: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher chemical stability and enhanced biological activity, making it a valuable molecule for various applications .
属性
分子式 |
C12H8ClF3N2 |
|---|---|
分子量 |
272.65 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(13)18-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
InChI 键 |
QQIOZMFUCASZGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)






![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)


![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)

![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
